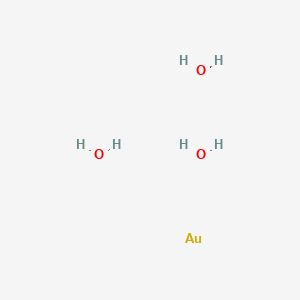
Auric(cento) hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Auric(cento) hydroxide, also known as gold(III) hydroxide or gold trihydroxide, is an inorganic compound with the chemical formula Au(OH)₃. It is a hydroxide of gold and is also referred to as auric acid with the formula H₃AuO₃. This compound is known for its vivid, dark yellow crystalline appearance and is used in various applications, including medicine, porcelain making, gold plating, and as a precursor for gold catalysts .
Métodos De Preparación
Auric(cento) hydroxide is typically synthesized by the reaction of chloroauric acid (HAuCl₄) with an alkali, such as sodium hydroxide (NaOH). The reaction proceeds as follows: [ \text{HAuCl}_4 + 4\text{NaOH} \rightarrow \text{Au(OH)}_3 + 4\text{NaCl} + \text{H}_2\text{O} ] This method involves mixing the chloroauric acid solution with sodium hydroxide under controlled conditions to precipitate this compound .
Análisis De Reacciones Químicas
Auric(cento) hydroxide undergoes several types of chemical reactions, including:
Dehydration: When heated above 140°C, this compound dehydrates to form gold(III) oxide (Au₂O₃).
Reaction with Ammonia: It reacts with ammonia to produce fulminating gold, an explosive compound.
Reaction with Alkali: It reacts with alkali to produce aurates (AuO₂⁻).
Aplicaciones Científicas De Investigación
Auric(cento) hydroxide has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of gold nanoparticles and gold catalysts.
Biology and Medicine:
Industry: It is used in the production of porcelain, gold plating, and as a corrosion-resistant material in microelectronics
Mecanismo De Acción
The mechanism of action of auric(cento) hydroxide involves its ability to interact with various molecular targets and pathways. In the context of gold catalysts, it facilitates oxidation-reduction reactions by providing active sites for the adsorption and activation of reactants. In biomedical applications, gold compounds, including this compound, can interact with cellular components, leading to therapeutic effects such as anti-inflammatory and anti-cancer activities .
Comparación Con Compuestos Similares
Auric(cento) hydroxide can be compared with other gold compounds, such as:
Gold(III) chloride (AuCl₃): A common gold compound used in various chemical reactions and as a precursor for other gold compounds.
Gold(III) oxide (Au₂O₃): Formed by the dehydration of this compound and used in similar applications.
Copper(II) hydroxide (Cu(OH)₂): Another hydroxide compound used in different industrial applications
This compound is unique due to its specific chemical properties and applications, particularly in the field of gold catalysis and biomedical research.
Propiedades
Fórmula molecular |
AuH6O3 |
|---|---|
Peso molecular |
251.013 g/mol |
Nombre IUPAC |
gold;trihydrate |
InChI |
InChI=1S/Au.3H2O/h;3*1H2 |
Clave InChI |
PPOYUERUQZXZBE-UHFFFAOYSA-N |
SMILES canónico |
O.O.O.[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-alpha-[[(4-Nitrophenethyl)amino]methyl]benzyl Alcohol](/img/structure/B13399863.png)
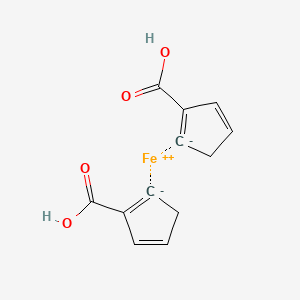

![sodium;2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13399875.png)
![2-[[9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylsulfanylpurin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B13399881.png)
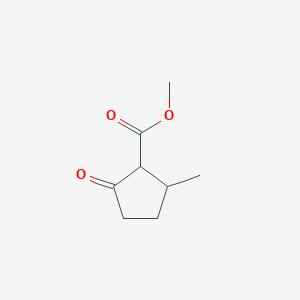
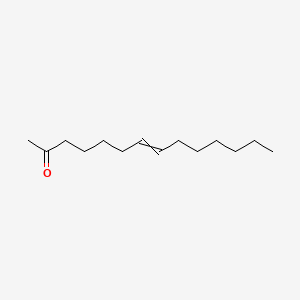
![cyclooct-2-en-1-yl N-[2-[[5-(2,2-dimethylpropyl)-7,7-dimethyl-6-oxooctyl]amino]-2-oxoethoxy]carbamate;cyclooct-2-en-1-yl N-[5-(2,2-dimethylpropyl)-7,7-dimethyl-6-oxooctyl]carbamate;cyclooct-2-en-1-yl [2-(2,2-dimethylpropyl)-4,4-dimethyl-3-oxopentyl]sulfanylformate](/img/structure/B13399902.png)

![2-((3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)acetate](/img/structure/B13399906.png)
![N-cyclohexylcyclohexanamine;4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B13399907.png)
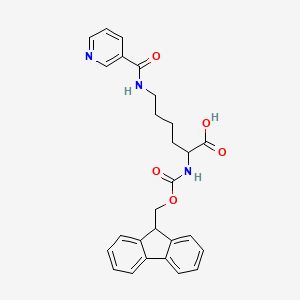

![(17-Acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl) 3-methylbutanoate](/img/structure/B13399933.png)
